REACTION_CXSMILES
|
C[O:2][C:3]1(OC)[CH2:8][CH2:7][C:6]([OH:16])([C:9]2[CH:14]=[CH:13][C:12]([F:15])=[CH:11][CH:10]=2)[CH2:5][CH2:4]1.CN(C)C=O.[H-].[Na+].CI>C1C=CC=CC=1>[OH:16][C:6]1([C:9]2[CH:10]=[CH:11][C:12]([F:15])=[CH:13][CH:14]=2)[CH2:5][CH2:4][C:3](=[O:2])[CH2:8][CH2:7]1 |f:2.3|
|
Name
|
|
Quantity
|
0.085 mol
|
Type
|
reactant
|
Smiles
|
COC1(CCC(CC1)(C1=CC=C(C=C1)F)O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
of stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
TEMPERATURE
|
Details
|
After about 4 hours of heating an additional 10 ml
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
At the end of about 18 hours of heating
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
the suspension, after cooling
|
Type
|
WASH
|
Details
|
is washed with water and brine
|
Type
|
CUSTOM
|
Details
|
The organic layer is evaporated to dryness
|
Type
|
DISSOLUTION
|
Details
|
the gum remaining dissolved in 400 ml
|
Type
|
ADDITION
|
Details
|
of 2.5N hydrochloric acid added
|
Type
|
CUSTOM
|
Details
|
At the end of about 4 hours, most of the solvent is removed under vacuum
|
Duration
|
4 h
|
Type
|
EXTRACTION
|
Details
|
The residue is extracted with ether
|
Type
|
WASH
|
Details
|
the organic layer washed with aqueous sodium bicarbonate solution and brine
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residual gum is chromatographed on a 2 l
|
Type
|
WASH
|
Details
|
column of Florisil (synthetic magnesium silicate), with elution by 2 l
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
OC1(CCC(CC1)=O)C1=CC=C(C=C1)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 49% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |